2,4-Pentanedione, 3-(phenylthio)-
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Overview
Description
2,4-Pentanedione, 3-(phenylthio)- is an organic compound with the molecular formula C11H12O2S It is a derivative of 2,4-pentanedione, where a phenylthio group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-pentanedione, 3-(phenylthio)- typically involves the reaction of 2,4-pentanedione with a phenylthiol compound under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the 2,4-pentanedione, followed by the addition of phenylthiol. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethylformamide at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 2,4-pentanedione, 3-(phenylthio)- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or even further to a hydrocarbon.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions, typically in the presence of a base
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,4-Pentanedione, 3-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with certain biomolecules.
Industry: Used in the production of specialty chemicals, including dyes, fragrances, and polymers
Mechanism of Action
The mechanism of action of 2,4-pentanedione, 3-(phenylthio)- involves its interaction with molecular targets through its reactive functional groups. The phenylthio group can participate in nucleophilic or electrophilic reactions, while the diketone moiety can undergo keto-enol tautomerism, enhancing its reactivity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione:
2,4-Pentanedione, 3-(phenylmethyl)-: Another derivative with a phenylmethyl group instead of a phenylthio group, used in similar applications but with different reactivity.
2,4-Pentanedione, 3-acetyl-: A derivative with an acetyl group, used in the synthesis of more complex organic molecules .
Uniqueness
2,4-Pentanedione, 3-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity compared to other derivatives. This makes it particularly useful in specific synthetic applications and research studies where the phenylthio functionality is desired .
Properties
IUPAC Name |
3-phenylsulfanylpentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-8(12)11(9(2)13)14-10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFBAZZEGYDMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329211 |
Source
|
Record name | 2,4-Pentanedione, 3-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22805-23-8 |
Source
|
Record name | 2,4-Pentanedione, 3-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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